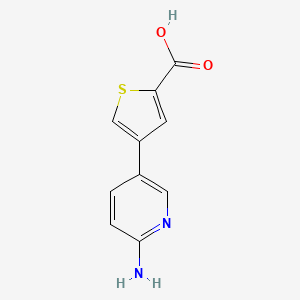

4-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(6-aminopyridin-3-yl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c11-9-2-1-6(4-12-9)7-3-8(10(13)14)15-5-7/h1-5H,(H2,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBVUXUQXFKZDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CSC(=C2)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 4 6 Aminopyridin 3 Yl Thiophene 2 Carboxylic Acid

Retrosynthetic Disconnections and Strategic Approaches for 4-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For this compound, several logical disconnections can be envisioned, primarily centered around the formation of the key carbon-carbon bond between the thiophene (B33073) and pyridine (B92270) rings.

One strategic approach involves a disconnection at the C-C bond between the thiophene and pyridine moieties. This leads to two key building blocks: a substituted thiophene and a substituted pyridine. The choice of which fragment carries which functionality (e.g., a halogen or a boronic acid) will dictate the type of cross-coupling reaction to be employed.

Another approach could involve the construction of one of the heterocyclic rings onto the other. For instance, the thiophene ring could be constructed onto a pre-functionalized aminopyridine derivative. This strategy might involve reactions such as the Gewald aminothiophene synthesis or related methodologies.

The functional groups, namely the amino group on the pyridine ring and the carboxylic acid group on the thiophene ring, also present opportunities for strategic disconnections. These groups can be introduced at various stages of the synthesis, either before or after the coupling of the two heterocyclic rings. The timing of their introduction will heavily influence the choice of protecting groups to prevent unwanted side reactions.

Established and Proposed Synthetic Pathways to this compound

Based on the retrosynthetic analysis, several synthetic pathways can be proposed. These pathways can be broken down into the key stages of ring construction, C-C bond formation, and functional group interconversions.

The synthesis of the individual thiophene and pyridine building blocks is a critical first step. A variety of established methods can be employed for the synthesis of substituted thiophenes and pyridines.

For the thiophene moiety, a common starting material is a thiophene-2-carboxylic acid derivative. This can be synthesized through various methods, including the lithiation of thiophene followed by carboxylation with carbon dioxide. Alternatively, cyclization reactions, such as the Fiesselmann thiophene synthesis, can be used to construct the thiophene ring from acyclic precursors.

The aminopyridine fragment can be prepared from commercially available starting materials. For example, 2-amino-5-bromopyridine is a readily available precursor that can be used in subsequent cross-coupling reactions. The amino group can also be introduced via nucleophilic aromatic substitution or reduction of a corresponding nitropyridine.

The crucial step in the synthesis of this compound is the formation of the C-C bond between the two heterocyclic rings. Palladium-catalyzed cross-coupling reactions are the most common and effective methods for achieving this transformation.

Table 1: Potential Cross-Coupling Reactions for C-C Bond Formation

| Cross-Coupling Reaction | Thiophene Precursor | Pyridine Precursor | Catalyst/Reagents |

| Suzuki Coupling | 4-Boronic acid thiophene-2-carboxylate | 5-Bromo-2-aminopyridine | Pd(PPh₃)₄, base (e.g., Na₂CO₃) |

| Stille Coupling | 4-Stannylthiophene-2-carboxylate | 5-Bromo-2-aminopyridine | Pd(PPh₃)₄ |

| Negishi Coupling | 4-Zincylthiophene-2-carboxylate | 5-Bromo-2-aminopyridine | Pd(PPh₃)₄ |

The Suzuki coupling is often preferred due to the stability and low toxicity of the boronic acid reagents. The reaction would involve the coupling of a 4-(dihydroxyboryl)thiophene-2-carboxylic acid derivative with a 5-halo-2-aminopyridine.

The amino and carboxylic acid groups may require protection during the synthesis and can be introduced or modified at different stages. For instance, the carboxylic acid on the thiophene ring can be carried through the synthesis as an ester to prevent its interference with organometallic reagents used in cross-coupling reactions. The ester can then be hydrolyzed to the carboxylic acid in the final step.

Similarly, the amino group on the pyridine ring might need to be protected, for example, as a carbamate, to prevent side reactions during the cross-coupling step. The protecting group can then be removed under appropriate conditions to yield the final product.

The presence of both an amino and a carboxylic acid group in the target molecule necessitates a careful protecting group strategy. oup.comnih.gov The choice of protecting groups is critical to ensure their stability during the reaction sequence and their selective removal without affecting other functional groups. uchicago.eduwikipedia.org

Table 2: Common Protecting Groups for Amino and Carboxylic Acid Groups

| Functional Group | Protecting Group | Introduction Reagents | Removal Conditions |

| Amino Group | Boc (tert-butyloxycarbonyl) | (Boc)₂O, base | Acidic conditions (e.g., TFA, HCl) |

| Amino Group | Cbz (Carboxybenzyl) | Cbz-Cl, base | Hydrogenolysis (H₂, Pd/C) |

| Carboxylic Acid | Methyl or Ethyl Ester | CH₃OH or C₂H₅OH, acid catalyst | Base hydrolysis (e.g., NaOH, LiOH) |

| Carboxylic Acid | Benzyl Ester | Benzyl alcohol, acid catalyst | Hydrogenolysis (H₂, Pd/C) |

An orthogonal protecting group strategy is often employed, where the protecting groups can be removed under different conditions, allowing for the selective deprotection of one group while the other remains intact. wikipedia.org For example, a Boc-protected amine and a methyl ester-protected carboxylic acid would allow for the selective deprotection of the amine with acid, followed by the hydrolysis of the ester with a base.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product. researchgate.net For the key cross-coupling step, several parameters can be varied to improve the outcome.

Table 3: Parameters for Optimization of Suzuki Coupling

| Parameter | Variations | Effect on Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Can affect reaction rate and yield. |

| Ligand | PPh₃, SPhos, XPhos | Can improve catalyst stability and activity. |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Affects the transmetalation step and can influence yield. |

| Solvent | Toluene, Dioxane, DMF, Acetonitrile/Water | Can affect solubility of reactants and catalyst activity. |

| Temperature | Room temperature to reflux | Higher temperatures can increase reaction rates but may lead to decomposition. |

Screening different combinations of catalysts, ligands, bases, and solvents is a common approach to identify the optimal conditions for the Suzuki coupling. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the reaction time required for complete conversion. Purification of the final product is typically achieved through crystallization or column chromatography.

Development of Novel and Green Synthetic Protocols for this compound

The advancement of synthetic chemistry is increasingly geared towards the development of methodologies that are not only efficient but also environmentally sustainable. For a molecule of pharmaceutical interest like this compound, creating novel and green synthetic protocols is a critical objective. Such strategies aim to enhance safety, reduce waste, and utilize resources more effectively.

Catalytic Methodologies (e.g., Cross-Coupling Reactions)

Catalytic reactions, particularly transition-metal-catalyzed cross-coupling reactions, are fundamental to modern organic synthesis. They provide powerful and versatile tools for the construction of complex molecules from simpler precursors. The synthesis of this compound is well-suited for these approaches, especially for the formation of the key bond between the pyridine and thiophene rings.

The Suzuki-Miyaura cross-coupling reaction is a prominent method for forming carbon-carbon bonds. This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. For the synthesis of this compound, this could involve the reaction of a 6-aminopyridin-3-ylboronic acid derivative with a 4-halothiophene-2-carboxylic acid derivative. The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligands, base, and solvent system.

Table 1: Representative Catalytic Systems for Suzuki-Miyaura Cross-Coupling Reactions

| Catalyst | Ligand | Base | Solvent |

| Palladium(II) acetate (Pd(OAc)₂) | SPhos | Potassium phosphate (K₃PO₄) | Toluene/Water |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | XPhos | Potassium carbonate (K₂CO₃) | Dioxane |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | - | Sodium carbonate (Na₂CO₃) | Dimethoxyethane (DME)/Water |

Efforts to develop "greener" cross-coupling protocols focus on several key areas. These include the use of more benign solvents like water or ethanol, the development of catalysts that are effective at very low concentrations (low catalyst loading), and the use of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled.

Photochemical and Electrochemical Approaches

In the pursuit of sustainable chemical synthesis, photochemical and electrochemical methods have gained significant attention. These techniques offer mild reaction conditions and can reduce the reliance on harsh reagents.

Photochemical methods , particularly those involving photoredox catalysis, utilize visible light to drive chemical reactions. A photocatalyst absorbs light and initiates electron transfer processes, which can then be harnessed to form chemical bonds. While specific applications of photochemical methods for the synthesis of this compound are not widely reported, the principles could be applied to a cross-coupling reaction between appropriate pyridine and thiophene precursors.

Electrochemical synthesis uses electricity to drive chemical reactions, often eliminating the need for chemical oxidants or reductants and thereby minimizing waste. An electrochemical approach to synthesizing this compound could involve the coupling of a pyridine and a thiophene derivative through an electrochemically mediated process. The development of such methods is an active area of research aimed at providing more sustainable manufacturing routes for pharmaceuticals.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues is a critical component of drug discovery, allowing for the exploration of structure-activity relationships (SAR). By making systematic modifications to the structure of this compound, researchers can fine-tune its properties.

The synthetic routes to this compound, particularly those employing cross-coupling reactions, are readily adaptable for creating a diverse library of analogues. Modifications can be introduced on both the aminopyridine and thiophene rings.

On the pyridine ring: The amino group can be modified, for example, by acylation or alkylation. Other positions on the pyridine ring can also be substituted to alter the molecule's electronic and steric properties.

On the thiophene ring: The carboxylic acid can be converted to esters or amides to change the molecule's polarity and other physicochemical properties. Substituents can also be introduced at other positions on the thiophene ring.

Table 2: Illustrative Synthetic Routes to Analogues of this compound

| Pyridine Precursor | Thiophene Precursor | Reaction Type | Product |

| (6-(Methylamino)pyridin-3-yl)boronic acid | Methyl 4-bromothiophene-2-carboxylate | Suzuki Coupling | Methyl 4-(6-(methylamino)pyridin-3-yl)thiophene-2-carboxylate |

| (6-Aminopyridin-3-yl)boronic acid | Ethyl 4-bromo-5-methylthiophene-2-carboxylate | Suzuki Coupling | Ethyl 4-(6-aminopyridin-3-yl)-5-methylthiophene-2-carboxylate |

| This compound | Benzylamine | Amide Coupling | N-Benzyl-4-(6-aminopyridin-3-yl)thiophene-2-carboxamide |

The synthesis of these analogues relies on the availability of a wide range of substituted starting materials and the application of robust and versatile chemical reactions.

Structural Elucidation and Advanced Spectroscopic Characterization of 4 6 Aminopyridin 3 Yl Thiophene 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum is anticipated to display distinct signals for each of the aromatic protons and the exchangeable protons of the amine and carboxylic acid groups. The ¹³C NMR spectrum will complement this by showing signals for each unique carbon atom, including the quaternary carbons which are not observed in the proton spectrum. The predicted chemical shifts are based on the electronic effects of the substituents on both the aminopyridine and thiophene (B33073) rings. The electron-donating amino group will shield the pyridine (B92270) protons, shifting them upfield, while the electron-withdrawing carboxylic acid and the pyridine ring will deshield the thiophene protons.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz) Note: Data is predictive and based on theoretical principles and analysis of similar structures.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-α (COOH) | ~13.0 | Broad Singlet | - |

| H-2' (Py) | ~8.2 | Doublet | ~2.5 |

| H-4' (Py) | ~7.8 | Doublet of Doublets | ~8.5, 2.5 |

| H-5 (Th) | ~7.7 | Singlet | - |

| H-3 (Th) | ~7.5 | Singlet | - |

| H-5' (Py) | ~6.5 | Doublet | ~8.5 |

Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz) Note: Data is predictive and based on theoretical principles and analysis of similar structures.

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-α (COOH) | ~163 |

| C-6' (Py) | ~160 |

| C-2' (Py) | ~150 |

| C-4 (Th) | ~145 |

| C-2 (Th) | ~140 |

| C-4' (Py) | ~138 |

| C-5 (Th) | ~128 |

| C-3' (Py) | ~122 |

| C-3 (Th) | ~120 |

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include the coupling between H-4' and H-5' on the pyridine ring. The absence of coupling for H-3 and H-5 on the thiophene ring would confirm their substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively assign the carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal at δ ~7.5 ppm would correlate with the carbon signal at δ ~120 ppm, assigning them as H-3 and C-3 of the thiophene ring, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2- and 3-bond) correlations, which piece the molecular puzzle together. Key anticipated HMBC correlations would include:

The carboxylic proton (H-α) to the thiophene carbons C-2 and C-3.

The thiophene proton H-3 to the carboxylic carbon C-α and thiophene carbons C-2 and C-4.

The pyridine proton H-2' to carbons C-4' and C-3' of the pyridine ring and crucially to C-4 of the thiophene ring, confirming the linkage between the two heterocyclic systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing insights into the molecule's conformation. A key NOESY correlation would be expected between the pyridine proton H-2' and the thiophene proton H-3, which would indicate the preferred rotational orientation (conformation) around the C4-C3' bond.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern offers valuable clues about its structure.

HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula. For 4-(6-aminopyridin-3-yl)thiophene-2-carboxylic acid, the molecular formula is C₁₀H₈N₂O₂S.

Predicted HRMS Data Note: Data is theoretical.

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₀H₉N₂O₂S⁺ | 221.0385 |

| [M-H]⁻ | C₁₀H₇N₂O₂S⁻ | 219.0228 |

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide evidence for the presence of specific functional groups and their connectivity. A plausible fragmentation pathway for the [M+H]⁺ ion would involve initial losses from the carboxylic acid group, such as the loss of water (H₂O) or carbon monoxide (CO), followed by cleavage of the bond between the pyridine and thiophene rings. The stability of the resulting heteroaromatic cations would make these characteristic fragmentation patterns.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of light (Raman), which correspond to specific molecular vibrations.

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its constituent functional groups. The carboxylic acid group will produce a very broad O-H stretching band and a strong C=O stretching band. The amino group will show characteristic N-H stretching vibrations. The aromatic C-H and ring stretching vibrations of the pyridine and thiophene moieties will also be present.

Predicted Vibrational Spectroscopy Data Note: Data is predictive and based on established group frequency ranges.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3450 - 3300 | Asymmetric & Symmetric N-H Stretch | Amino (-NH₂) | Medium |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | Broad, Strong |

| 3100 - 3000 | Aromatic C-H Stretch | Pyridine, Thiophene | Medium-Weak |

| 1710 - 1680 | C=O Stretch | Carboxylic Acid (-COOH) | Strong |

| 1640 - 1580 | N-H Bend | Amino (-NH₂) | Medium |

| 1600 - 1450 | C=C and C=N Ring Stretching | Pyridine, Thiophene | Medium-Strong |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid (-COOH) | Medium |

| 900 - 675 | C-H Out-of-plane Bending | Aromatic Rings | Strong |

Identification of Characteristic Functional Group Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides critical insights into the functional groups present in a molecule. For this compound, the spectra would be dominated by vibrations from the carboxylic acid, the aminopyridine ring, and the thiophene ring.

The carboxylic acid group is expected to show a strong C=O stretching vibration, typically in the range of 1680-1710 cm⁻¹. The O-H stretch of the carboxylic acid would appear as a very broad band from 2500 to 3300 cm⁻¹, a characteristic feature resulting from strong hydrogen bonding. iosrjournals.org The aminopyridine moiety would be identified by the N-H stretching vibrations of the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ region. nih.govscispace.com Vibrations associated with the thiophene ring, including C-S and C=C stretching modes, are expected in the fingerprint region. iosrjournals.orgresearchgate.net

Table 1: Predicted Characteristic Vibrational Frequencies (Based on data from analogous compounds like 2-thiophene carboxylic acid and aminopyridines)

| Functional Group | Vibration Type | Predicted FTIR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |

| Amino (N-H) | Asymmetric Stretch | ~3450 | Weak |

| Amino (N-H) | Symmetric Stretch | ~3350 | Weak |

| Carboxylic Acid (O-H) | Stretch | 2500-3300 (broad) | Weak/Not Observed |

| Carboxylic Acid (C=O) | Stretch | ~1690 | ~1690 |

| Pyridine Ring | C=C, C=N Stretch | ~1600, ~1470 | Strong |

| Thiophene Ring | C=C Stretch | ~1530, ~1410 | Strong |

| Carboxylic Acid | C-O Stretch / O-H Bend | ~1420, ~1300 | Moderate |

| Amino (N-H) | Scissoring Bend | ~1620 | Weak |

| Thiophene Ring | C-S Stretch | ~710-680 | Moderate |

Analysis of Molecular Conformations and Intermolecular Interactions

The conformation of this compound is largely determined by the orientation of the carboxylic acid group and the potential for hydrogen bonding. Carboxylic acids can exist in syn- and anti-conformations. nih.gov In the solid state, carboxylic acids predominantly form strong intermolecular O-H···O hydrogen bonds, resulting in centrosymmetric dimers. This R₂²(8) ring motif is a highly stable and common supramolecular synthon. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions within its constituent chromophores: the aminopyridine ring and the thiophene-2-carboxylic acid system. Thiophene and its derivatives are known to exhibit strong absorption bands in the UV region corresponding to π → π* transitions. nii.ac.jp The presence of the carboxylic acid group, being a conjugating group, modifies the absorption spectrum of the thiophene ring.

Table 2: Predicted Electronic Transitions (Based on data from analogous conjugated aromatic systems)

| Predicted λmax (nm) | Type of Transition | Associated Chromophore |

| ~280-320 | π → π | Conjugated Thiophene-Pyridine System |

| ~240-260 | π → π | Thiophene and Pyridine Rings |

| >320 | n → π* | C=O, Pyridine Nitrogen |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

While an experimental crystal structure for this compound is not available in the reviewed literature, its solid-state architecture can be predicted based on the known behavior of its functional groups found in similar molecules in the crystalline state.

Crystal Packing, Hydrogen Bonding Networks, and Supramolecular Architectures

The crystal packing will almost certainly be dominated by hydrogen bonding. The most probable and stable interaction is the formation of a centrosymmetric dimer through the carboxylic acid groups via strong O-H···O bonds. nih.gov These dimers would serve as the primary building blocks of the crystal lattice.

Tautomerism and Protomeric Forms in the Solid State

In the solid state, this compound could potentially exist in different tautomeric or protomeric forms. The 6-aminopyridine fragment can theoretically undergo amino-imino tautomerization. However, studies on 2-aminopyridine have shown that the amino form is significantly more stable than the imino tautomer, and it is expected that the amino form will be exclusively present in the crystal structure. nih.govscispace.com

Another possibility is the existence of a zwitterionic form, where the acidic proton from the carboxylic acid is transferred to the basic nitrogen of the pyridine ring. The formation of a zwitterion in the solid state depends on the difference in pKa between the carboxylic acid and the pyridinium (B92312) ion (ΔpKa) as well as the specific crystal packing energies. Given the pKa of thiophene-2-carboxylic acid and 6-aminopyridine, the formation of a zwitterionic state is a plausible scenario that could compete with the neutral carboxylic acid dimer formation, leading to N⁺-H···O⁻ type hydrogen bonds. The actual form adopted would be the one that results in the most stable crystal lattice.

Computational and Theoretical Studies of 4 6 Aminopyridin 3 Yl Thiophene 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic configuration. These methods solve the Schrödinger equation (or approximations thereof) to provide detailed information about molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 4-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. By calculating the forces on each atom, the method iteratively adjusts the atomic coordinates until a minimum energy structure is found.

Furthermore, DFT can be used to explore the potential energy surface of the molecule, identifying different stable conformers (local minima) and the transition states that connect them. This provides an understanding of the molecule's flexibility and the energy barriers for conformational changes. A study on thiophene (B33073) derivatives, for instance, utilized DFT to obtain optimized molecular structures and predict the energy of molecular orbitals. mdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = χ² / 2η).

For this compound, these descriptors would quantify its reactivity profile. For example, a small HOMO-LUMO gap would suggest higher reactivity.

| Descriptor | Formula | Significance for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | Indicates the ease of electron donation. |

| Electron Affinity (A) | A ≈ -ELUMO | Indicates the ability to accept an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the overall electron-attracting tendency. |

| Chemical Hardness (η) | η = (I - A) / 2 | Relates to the stability and reactivity of the molecule. |

| Electrophilicity Index (ω) | ω = χ² / 2η | Quantifies the propensity to act as an electrophile. |

This table represents the theoretical framework; no specific calculated values for the target compound are available.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface. Different colors represent different potential values:

Red: Regions of negative potential, typically associated with lone pairs of electrons on electronegative atoms (like oxygen and nitrogen). These are sites prone to electrophilic attack.

Blue: Regions of positive potential, usually around hydrogen atoms attached to electronegative atoms. These are sites susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, an MEP analysis would highlight the electron-rich areas, such as the nitrogen of the amino group and the oxygen atoms of the carboxylic acid, as likely sites for interaction with electrophiles. Conversely, the hydrogen of the carboxylic acid and the amino group would appear as electron-deficient regions.

Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can aid in the interpretation of experimental NMR spectra.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in infrared (IR) and Raman spectroscopy. This can help in assigning the vibrational modes of the molecule.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the ultraviolet-visible (UV-Vis) absorption spectra, providing information about the electronic structure and chromophores within the molecule.

For this compound, these predicted spectra would serve as a valuable reference for experimental characterization.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations are often performed on a single molecule in a vacuum, molecular dynamics (MD) simulations can provide insights into the behavior of a molecule over time, including its interactions with a solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes and intermolecular interactions.

For this compound, an MD simulation would reveal its conformational flexibility in an aqueous environment. It would show how the molecule rotates around its single bonds and how it interacts with water molecules through hydrogen bonding and other non-covalent interactions. This is crucial for understanding its behavior in a biological context. A study on thiophene carboxamide derivatives used molecular dynamics simulations to assess the stability of ligand-protein complexes. nih.gov

Molecular Docking and Virtual Screening for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to understand how a small molecule might interact with a biological target. The process involves sampling a large number of possible conformations and orientations of the ligand in the binding site of the receptor and then scoring them based on their binding affinity.

In the context of this compound, molecular docking studies would be performed to predict its binding mode and affinity to various protein targets. This would involve identifying potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the protein's active site. Virtual screening would involve docking a library of compounds, including the target molecule, against a specific protein to identify potential hits. Such studies have been conducted on various thiophene derivatives to explore their potential interactions with biological targets. gyanvihar.orgresearchgate.net

| Interaction Type | Potential Sites on this compound |

| Hydrogen Bond Donor | Amino group (-NH₂), Carboxylic acid (-OH) |

| Hydrogen Bond Acceptor | Carboxylic acid (C=O), Pyridine (B92270) nitrogen, Amino group |

| Aromatic Interactions | Thiophene ring, Pyridine ring |

| Hydrophobic Interactions | Thiophene ring, Pyridine ring |

This table illustrates potential interactions based on the chemical structure; no specific docking results are available.

Studies of Noncovalent Interactions and Their Role in Molecular Assembly and Recognition

Noncovalent interactions play a pivotal role in determining the three-dimensional structure of molecules and their organization in the solid state. These interactions, although individually weak, collectively govern processes such as molecular recognition, crystal packing, and the formation of supramolecular assemblies. For a molecule like this compound, which contains multiple functional groups capable of engaging in various noncovalent interactions, understanding these forces is crucial.

The key functional groups in this compound—the aminopyridine ring, the thiophene ring, and the carboxylic acid—can all participate in a range of noncovalent interactions, including hydrogen bonding, π-π stacking, and chalcogen bonding.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). The amino group on the pyridine ring is also a hydrogen bond donor. These groups can form intricate networks of intermolecular hydrogen bonds, leading to the formation of dimers, chains, or more complex supramolecular architectures. For instance, in related structures, N—H⋯O hydrogen bonds have been observed to organize molecules into inversion dimers. nih.gov

π-π Stacking: Both the pyridine and thiophene rings are aromatic and can engage in π-π stacking interactions. These interactions arise from the attractive forces between the electron-rich π-systems of adjacent rings. The geometry of these interactions (e.g., face-to-face or edge-to-face) can significantly influence the crystal packing. In thiophene dimers, both parallel (sandwich) and perpendicular (T-shaped) geometries are found to be stable, with interaction energies of -1.71 and -3.12 kcal/mol, respectively. researchgate.netacs.org

Chalcogen Bonding: The sulfur atom in the thiophene ring can act as a chalcogen bond donor. A chalcogen bond is a noncovalent interaction involving a Group 16 element (like sulfur) as an electrophilic region (a σ-hole) that interacts with a nucleophilic region, such as a lone pair of electrons. nih.gov In some thiophene derivatives, intramolecular chalcogen bonds between the thiophene sulfur and a nitrogen atom have been observed, influencing the molecular conformation. nih.gov

Table 2: Potential Noncovalent Interactions in this compound

| Interaction Type | Participating Moieties | Estimated Energy Range (kcal/mol) | Role in Molecular Assembly |

| Hydrogen Bonding | Carboxylic acid (dimers), Amino group to Carboxylic acid | 3 - 10 | Formation of robust supramolecular synthons, directing crystal packing. |

| π-π Stacking | Thiophene-Thiophene, Pyridine-Pyridine, Thiophene-Pyridine | 1 - 5 | Stabilization of crystal structures through parallel or offset stacking arrangements. |

| Chalcogen Bonding | Thiophene Sulfur to N/O atoms | 0.5 - 3 | Directional interactions that can influence molecular conformation and packing. |

| Van der Waals Forces | All atoms | Weak and non-directional | Contribute to the overall cohesive energy of the crystal. |

This table is generated based on general principles of noncovalent interactions and data from studies on related molecular systems.

A thorough understanding of these noncovalent interactions is essential for crystal engineering, where the goal is to design and synthesize crystalline materials with specific desired properties. By strategically modifying the molecular structure, it is possible to tune the noncovalent interactions and control the resulting solid-state architecture.

Reactivity and Reaction Mechanisms of 4 6 Aminopyridin 3 Yl Thiophene 2 Carboxylic Acid

Reactions Involving the Amino Group: Amidation, Alkylation, and Derivatization

The amino group attached to the pyridine (B92270) ring is a primary nucleophile and can participate in a variety of reactions.

Amidation: The amino group can react with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. This reaction is a common method for derivatizing aminopyridines. researchgate.netresearchgate.netnih.gov

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. acs.orgresearchgate.netresearchgate.netgoogle.com Mono-alkylation can be favored under controlled conditions, though over-alkylation to form secondary or even tertiary amines is possible. chemrxiv.org The nucleophilicity of the amino group can be influenced by substituents on the pyridine ring. acs.org

Derivatization: The amino group can undergo diazotization followed by substitution reactions, although the conditions need to be carefully controlled due to the presence of the activating pyridine ring. It can also be involved in the formation of Schiff bases with aldehydes and ketones.

| Reaction Type | Reagents and Conditions | Expected Product |

| Amidation | Acetyl chloride, pyridine, 0°C to room temperature | N-(5-(5-(carboxy)thiophen-3-yl)pyridin-2-yl)acetamide |

| Alkylation | Methyl iodide, K2CO3, acetone, reflux | 4-(6-(Methylamino)pyridin-3-yl)thiophene-2-carboxylic acid |

| Reductive Amination | Aldehyde/Ketone, NaBH3CN, methanol | N-alkyl or N-aryl derivatives |

Reactions at the Carboxylic Acid Moiety: Esterification, Amide Formation, and Decarboxylation

The carboxylic acid group on the thiophene (B33073) ring is susceptible to a range of transformations typical for this functional group.

Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using more reactive alkylating agents like alkyl halides after conversion to the carboxylate salt. gatech.edugoogle.comnist.govresearchgate.net

Amide Formation: Similar to the amino group, the carboxylic acid can be activated (e.g., by conversion to an acid chloride with thionyl chloride or oxalyl chloride) and then reacted with an amine to form an amide. Alternatively, direct coupling with an amine using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) is a common practice.

Decarboxylation: Decarboxylation of thiophene-2-carboxylic acids can be challenging compared to other five-membered heterocyclic carboxylic acids like those of furan (B31954) and pyrrole. youtube.com This is attributed to the higher aromaticity of the thiophene ring. However, under forcing conditions, such as heating with strong acids or metal catalysts, decarboxylation may occur. zendy.iogoogle.com

| Reaction Type | Reagents and Conditions | Expected Product |

| Esterification | Ethanol, H2SO4 (catalytic), reflux | Ethyl 4-(6-aminopyridin-3-yl)thiophene-2-carboxylate |

| Amide Formation | 1. SOCl2, reflux; 2. Ammonia | 4-(6-Aminopyridin-3-yl)thiophene-2-carboxamide |

| Decarboxylation | Copper powder, quinoline, heat | 2-Amino-5-(thiophen-3-yl)pyridine |

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is generally more reactive towards electrophilic aromatic substitution than benzene (B151609). wikipedia.orgpearson.com However, the position of substitution is influenced by the existing substituents. The carboxylic acid group is a deactivating group and a meta-director, while the 6-aminopyridin-3-yl group is an activating group. The directing effect of the aminopyridyl group will likely dominate, directing incoming electrophiles to the positions ortho and para to the point of attachment on the thiophene ring. Given that the point of attachment is at the 4-position, and the 2-position is occupied by the carboxylic acid, the most likely position for electrophilic attack would be the 5-position. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. brainly.instudysmarter.co.ukderpharmachemica.com

| Reaction Type | Reagents and Conditions | Expected Product |

| Bromination | N-Bromosuccinimide (NBS), CCl4, reflux | 4-(6-Aminopyridin-3-yl)-5-bromothiophene-2-carboxylic acid |

| Nitration | HNO3, H2SO4, low temperature | 4-(6-Aminopyridin-3-yl)-5-nitrothiophene-2-carboxylic acid |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl3, CS2 | 5-Acetyl-4-(6-aminopyridin-3-yl)thiophene-2-carboxylic acid |

Reactivity of the Pyridine Nitrogen and Amino Group

The pyridine ring contains a nitrogen atom with a lone pair of electrons in an sp2 hybrid orbital, which is available for protonation or coordination to Lewis acids. The amino group also has a lone pair of electrons. The site of protonation in aminopyridines depends on the position of the amino group and the reaction conditions. For a 6-amino (or 2-amino) pyridine derivative, protonation generally occurs preferentially at the ring nitrogen. nih.gov This is because protonation of the exocyclic amino group would disrupt the aromaticity of the pyridine ring to a greater extent. The reactivity of the amino group can be modulated by the electronic properties of the pyridine ring.

Investigation of Tautomerism and Protonation States of 4-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid

Aminopyridines can exist in tautomeric forms, specifically the amino and imino forms. nih.govwikipedia.org For 2-aminopyridine, the amino tautomer is generally the more stable form. nih.govrsc.org By analogy, this compound is expected to exist predominantly in the amino form.

The molecule possesses multiple sites for protonation: the pyridine ring nitrogen, the exocyclic amino group, and the carboxylic acid group. The most basic site is typically the pyridine ring nitrogen. nih.gov Thus, in acidic conditions, the pyridinium (B92312) salt would be the major species. Further protonation would likely occur on the amino group, though this would be less favorable. The carboxylic acid is the most acidic functional group and will be deprotonated in basic conditions to form the carboxylate.

| Tautomer/Protonation State | Description |

| Amino Tautomer | The predominant tautomeric form with an exocyclic amino group. |

| Imino Tautomer | A less stable tautomer with an endocyclic NH and an exocyclic imine. |

| Pyridinium Salt | Formed by protonation of the pyridine ring nitrogen in acidic media. |

| Carboxylate Anion | Formed by deprotonation of the carboxylic acid in basic media. |

| Zwitterion | A neutral molecule with both a positive (pyridinium) and negative (carboxylate) charge. |

Kinetic and Mechanistic Studies of Key Transformation Reactions

The kinetics of reactions involving aminopyridines, such as oxidation, have been investigated and often show a dependence on the pH, which affects the protonation state of the molecule. researchgate.netrsc.org The mechanism of nucleophilic attack by the amino group is a central theme in these reactions. researchgate.net

For reactions on the thiophene ring, such as nucleophilic aromatic substitution (SNAr), the mechanism typically proceeds through a Meisenheimer intermediate. nih.gov The rate of these reactions is highly dependent on the nature of the substituents on the thiophene ring.

Kinetic studies of esterification of thiophene-2-carboxylic acid would likely follow the established mechanisms for acid-catalyzed esterification, involving protonation of the carbonyl oxygen followed by nucleophilic attack by the alcohol.

Bioactivity and Molecular Interactions: in Vitro and Ex Vivo Investigations

Enzymatic Inhibition and Activation Studies (e.g., Hydrolases, Kinases, Glycosidases)

Derivatives of the core structure of 4-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid have been investigated for their enzyme inhibitory activity. For instance, related compounds have shown potential as kinase inhibitors. In vitro studies on various cancer cell lines have indicated that these compounds can significantly reduce cell viability, an effect attributed to their strong inhibition of kinase activity which leads to decreased cell proliferation.

Furthermore, some derivatives have been evaluated for their inhibitory effects on other enzyme systems, such as soluble epoxide hydrolase and HIF prolyl-hydroxylase. However, conflicting results have sometimes been observed, necessitating further dose-response profiling and computational docking studies to validate the activity and understand the binding modes within the active sites of these enzymes.

Receptor Binding Assays and Ligand-Protein Interaction Profiling

The aminopyridine moiety within the structure of this compound is recognized for its potential to enhance binding to various receptors. Studies on analogous compounds have suggested that the 6-aminopyridine group can improve binding affinity to serotonin (B10506) and dopamine (B1211576) receptors, outperforming similar compounds with cyano- or bromo-substitutions in preclinical models. This suggests a potential role for this class of compounds in neuropharmacology.

Modulation of Specific Cellular Pathways at the Molecular Level (e.g., signal transduction, gene expression profiling in cell lines or isolated systems)

The primary mechanism through which derivatives of this compound appear to exert their effects is through the inhibition of key signaling pathways. As potential kinase inhibitors, these compounds can interfere with phosphorylation cascades that are crucial for cell growth, differentiation, and survival. The observed reduction in cancer cell viability is a direct consequence of this modulation of signal transduction pathways.

Structure-Activity Relationship (SAR) Studies for Molecular Target Engagement

Preliminary structure-activity relationship (SAR) studies have provided insights into the chemical features necessary for the biological activity of this class of compounds. The amino group on the pyridine (B92270) ring has been identified as a critical component for the anticancer activity of certain derivatives, with suggestions that it plays a role in DNA intercalation. In contrast, the replacement of the amino group with nitro or phenyl groups has been shown to reduce the potency of these compounds.

Investigations into the Molecular Basis of Biological Effects (e.g., protein-ligand complex formation, allosteric modulation)

Computational docking studies have been employed to explore the binding modes of related compounds with their target proteins. These in silico methods help to visualize the interactions between the ligand and the active site of the enzyme or receptor, providing a molecular basis for the observed biological effects. For example, comparing the binding modes in different enzyme active sites can help to explain differential inhibitory activities.

Exploration of Mechanisms of Action for Observed Biological Effects

The mechanism of action for the observed biological effects of this compound derivatives is multifaceted and depends on the specific molecular target. For their anticancer effects, the proposed mechanism involves the inhibition of kinase activity, leading to a halt in cell proliferation. In the context of neuropharmacology, the enhanced binding to neurotransmitter receptors suggests a mechanism involving the modulation of neuronal signaling. The role of the amino group in potential DNA intercalation points to another possible mechanism contributing to its cytotoxic effects in cancer cells.

Advanced Applications in Chemical Biology and Materials Science

Development of 4-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid as a Chemical Probe for Biological Systems

No specific studies describing the design, synthesis, or application of this compound as a chemical probe for biological systems were found. Research in this area would typically involve demonstrating its ability to selectively bind to a biological target and produce a measurable signal, for which no data is currently available.

Incorporation into Supramolecular Assemblies and Functional Materials

There is no available literature detailing the incorporation of this specific compound into supramolecular assemblies or functional materials. Such research would involve studies on its self-assembly properties, non-covalent interactions (like hydrogen bonding or π-π stacking), and the characteristics of any resulting materials, none of which have been published.

Exploration of Optical and Electronic Properties for Optoelectronic Devices

While thiophene (B33073) and aminopyridine derivatives are known classes of compounds with interesting optical and electronic properties, no specific experimental or computational data on the absorption, emission, or charge-transport properties of this compound could be located. Consequently, its potential for use in optoelectronic devices remains unexplored in the scientific literature.

Utilization as a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The structure of the compound, featuring nitrogen and oxygen donor atoms, makes it a plausible candidate as a ligand for coordination chemistry and the construction of Metal-Organic Frameworks (MOFs). However, no published studies report the synthesis, structural characterization, or properties of any coordination complexes or MOFs derived from this specific ligand.

Application in Catalysis as an Organocatalyst or Ligand Precursor

There is no evidence in the current body of scientific literature to suggest that this compound has been investigated or utilized as an organocatalyst or as a precursor for synthesizing ligands for catalytic applications.

Future Directions and Emerging Research Avenues for 4 6 Aminopyridin 3 Yl Thiophene 2 Carboxylic Acid

High-Throughput Synthesis and Screening of Derivatives

The systematic exploration of the chemical space around 4-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid necessitates the development of high-throughput synthesis (HTS) methodologies. The modular nature of the molecule, comprising distinct aminopyridine and thiophene-2-carboxylic acid fragments, lends itself to combinatorial chemistry approaches. Future efforts will likely focus on the parallel synthesis of extensive libraries of derivatives by modifying both the aminopyridine and the thiophene (B33073) rings.

For the aminopyridine moiety, variations could include the introduction of different substituents on the pyridine (B92270) ring or the amino group. Similarly, the thiophene-2-carboxylic acid core can be functionalized at various positions. The development of robust and automated synthetic protocols will be crucial for generating a diverse set of analogs for subsequent biological evaluation.

Once synthesized, these derivatives will be subjected to high-throughput screening (HTS) to identify compounds with desired biological activities. Given the structural similarities of the core motifs to known kinase inhibitors, a primary focus of HTS campaigns will likely be on identifying potent and selective inhibitors of various protein kinases implicated in diseases such as cancer and inflammatory disorders. nih.govnih.gov Modern HTS assays, including fluorescence-based and label-free technologies, will enable the rapid assessment of large compound libraries against a panel of biological targets. nih.gov

Table 1: Potential High-Throughput Synthesis Strategies

| Strategy | Description | Key Advantages |

|---|---|---|

| Parallel Synthesis | Simultaneous synthesis of a large number of analogs in a spatially separated manner. | Rapid generation of diverse chemical libraries. |

| Solid-Phase Synthesis | Synthesis of compounds on a solid support, facilitating purification and automation. | High purity of final products and ease of automation. |

Advanced Single-Molecule Characterization Techniques

To gain a deeper understanding of the physicochemical properties and molecular interactions of this compound and its derivatives at the nanoscale, advanced single-molecule characterization techniques will be indispensable. These methods offer the unique ability to probe individual molecules, thereby circumventing the ensemble averaging inherent in traditional analytical techniques. acs.orgacs.org

Single-molecule spectroscopy (SMS) can be employed to study the photophysical properties of individual molecules, providing insights into their electronic structure and dynamics. acs.orgresearchgate.net Techniques such as single-molecule fluorescence spectroscopy can reveal information about conformational changes and binding events with biological targets in real-time. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and optimization of novel derivatives of this compound. acellera.comresearchgate.netarxiv.orgmit.edu These computational tools can analyze vast datasets of chemical structures and biological activities to identify complex structure-activity relationships (SAR) that may not be apparent through traditional methods. researchgate.netnih.gov

ML models can be trained to predict a wide range of molecular properties, including binding affinity, solubility, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, for virtual compounds before their synthesis. acellera.comarxiv.org This predictive capability will significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the most promising characteristics. nih.gov

Furthermore, generative AI models can be utilized for the de novo design of novel molecular structures with desired properties. By learning the underlying "language" of molecules, these models can propose new derivatives of this compound that are predicted to have high potency and selectivity for a specific biological target. mit.edu

Table 2: Applications of AI and Machine Learning in Compound Development

| Application | Description | Potential Impact |

|---|---|---|

| Predictive Modeling | Using ML algorithms to predict the biological activity and physicochemical properties of virtual compounds. | Reduced time and cost of drug discovery by prioritizing promising candidates. |

| De Novo Design | Employing generative AI models to design novel molecules with desired properties. | Exploration of novel chemical space and identification of highly optimized lead compounds. |

Exploration of Untapped Biological Targets and Pathways

The structural motifs present in this compound suggest a broad range of potential biological activities beyond kinase inhibition. Aminopyridine derivatives are known to interact with a variety of biological targets, including ion channels and enzymes. rsc.orgnih.govnih.govsciencepublishinggroup.com Similarly, thiophene-2-carboxylic acid derivatives have been reported to exhibit diverse pharmacological effects, including antimicrobial and anti-inflammatory properties. nih.govsemanticscholar.orgwikipedia.orgfarmaciajournal.comnih.gov

Future research should therefore focus on exploring the effects of this compound and its analogs on a wider array of biological targets and pathways. This could involve unbiased phenotypic screening to identify novel cellular effects, followed by target deconvolution studies to elucidate the underlying mechanisms of action. The identification of novel biological targets will open up new therapeutic opportunities for this class of compounds.

Sustainable and Scalable Production Methods

As promising lead compounds emerge from discovery efforts, the development of sustainable and scalable production methods will become a critical priority. Traditional synthetic routes to heterocyclic compounds often rely on harsh reagents and generate significant chemical waste. ijarsct.co.innih.gov Green chemistry principles should be integrated into the synthetic design to minimize the environmental impact of production. ijarsct.co.innih.govacs.orgresearchgate.netrsc.orgnih.govbenthamdirect.com

This includes the use of environmentally benign solvents, renewable starting materials, and catalytic methods that reduce waste and energy consumption. researchgate.netroyalsocietypublishing.org Methodologies such as microwave-assisted synthesis and flow chemistry can offer significant advantages in terms of reaction efficiency and scalability. ijarsct.co.in The development of efficient and environmentally friendly synthetic routes will be essential for the eventual commercialization of any therapeutic agents derived from this compound.

Novel Applications in Nanoscience and Bionanotechnology

The unique electronic and self-assembly properties of heterocyclic compounds make them attractive building blocks for applications in nanoscience and bionanotechnology. The this compound scaffold, with its potential for functionalization, could be utilized in the development of novel nanomaterials.

For instance, derivatives could be designed to self-assemble into well-defined nanostructures, such as nanowires or nanotubes, with potential applications in organic electronics. The carboxylic acid group can also serve as an anchor for attaching the molecule to the surface of metal nanoparticles, creating functionalized nanoparticles with tailored properties for applications in catalysis, sensing, and drug delivery. rsc.orgnih.govrsc.orgmdpi.comresearchgate.net The exploration of these novel applications will expand the utility of this versatile chemical scaffold beyond the realm of traditional pharmacology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling thiophene-2-carboxylic acid derivatives with aminopyridine moieties. Key steps include:

- Coupling Conditions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyridine ring to the thiophene core. Temperature control (~80–100°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions .

- Amino Group Protection : Protect the 6-aminopyridinyl group with tert-butoxycarbonyl (Boc) to prevent undesired reactivity during synthesis .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (e.g., ethanol/water) to achieve >95% purity .

Q. How is the structure of this compound validated experimentally?

- Methodological Answer : Structural confirmation requires:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., thiophene C2-carboxylic acid at δ ~165 ppm) and aromatic proton environments .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ expected for C₁₀H₈N₂O₂S) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, particularly between the carboxylic acid and aminopyridine groups .

Q. What are the key solubility and stability considerations for this compound?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Adjust pH with NaOH to deprotonate the carboxylic acid for aqueous studies .

- Stability : Store under inert conditions (vacuum or N₂) at −20°C to prevent oxidation of the thiophene ring or hydrolysis of the amino group .

Advanced Research Questions

Q. How does the electronic nature of the aminopyridine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-donating amino group enhances nucleophilic aromatic substitution (SNAr) at the pyridine C3 position. Computational studies (DFT) can predict regioselectivity:

- Hammett Parameters : Use σ values to correlate substituent effects with reaction rates in Pd-catalyzed couplings .

- Kinetic Monitoring : Track reaction progress via HPLC to identify intermediates and optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Mitigate by:

- Purity Reassessment : Use LC-MS to detect trace impurities (<0.5%) that may interfere with bioassays .

- Dose-Response Curves : Perform EC₅₀/IC₅₀ studies in triplicate across multiple cell lines (e.g., HEK293, HeLa) to validate target specificity .

Q. How can computational modeling predict interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases) by aligning the carboxylic acid with catalytic lysine residues .

- MD Simulations : Simulate ligand-protein stability (GROMACS) over 100 ns to assess conformational changes induced by the thiophene ring .

Q. What are the challenges in synthesizing derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Regioselective Functionalization : Use directing groups (e.g., boronic esters) to modify the thiophene ring without disrupting the aminopyridine .

- Bioisosteric Replacement : Replace the carboxylic acid with sulfonamide or tetrazole groups to enhance metabolic stability while retaining acidity .

Q. How can green chemistry principles be applied to its synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.